Cas no 14944-99-1 (3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one)

14944-99-1 structure
Nome del prodotto:3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
- 3-ethyl-1-methyl-4-oxoquinolin-2-olate
- CCG-48184
- 3-ethyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one
- SR-01000637747-1
- IDI1_016822
- SCHEMBL10315671
- CHEBI:183460
- 3-ethyl-4-hydroxy-1-methylquinolin-2-one
- CHEMBL3730482
- SB70114
- HMS1446H01
- Maybridge3_005435
- Oprea1_558063
- 14944-99-1
-
- Inchi: InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7-10(9)13(2)12(8)15/h4-7,14H,3H2,1-2H3
- Chiave InChI: GBIJHNPKJYDJOY-UHFFFAOYSA-N
- Sorrisi: CCC1=C(C2=CC=CC=C2N(C)C1=O)O
Proprietà calcolate
- Massa esatta: 203.09469
- Massa monoisotopica: 203.094629
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 309
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 40.5
Proprietà sperimentali
- Densità: 1.212
- Punto di ebollizione: 317.3°C at 760 mmHg
- Punto di infiammabilità: 145.7°C
- Indice di rifrazione: 1.599
- PSA: 40.54
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144484-1g |
3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one |
14944-99-1 | 95% | 1g |
$830 | 2023-02-17 | |
Chemenu | CM144484-1g |
3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one |
14944-99-1 | 95% | 1g |
$830 | 2021-08-05 | |
Alichem | A189005929-1g |
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one |
14944-99-1 | 95% | 1g |
742.56 USD | 2021-06-01 |
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one Letteratura correlata
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
14944-99-1 (3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one) Prodotti correlati
- 84088-42-6(Roquinimex)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 902507-04-4(3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one)
- 115716-98-8((2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile)
- 922133-58-2(3,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 852851-68-4(Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate)
- 2434-56-2(pyrimidine-4,6-diamine)
- 2411311-29-8(2-[[(3′-Fluoro-4′-formyl[1,1′-biphenyl]-4-yl)methyl]thio]acetic acid)
- 2377606-07-8(3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid)
- 2228531-20-0(tert-butyl 3-(5-methyl-2-nitrophenyl)piperazine-1-carboxylate)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
